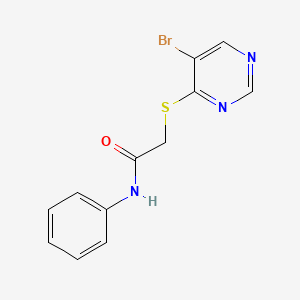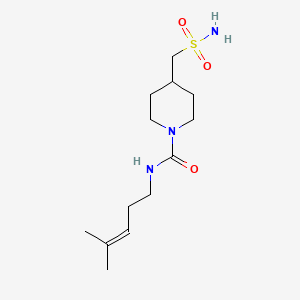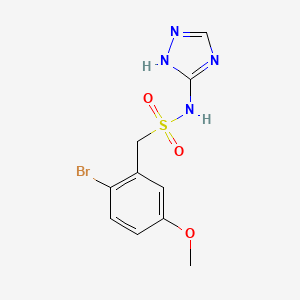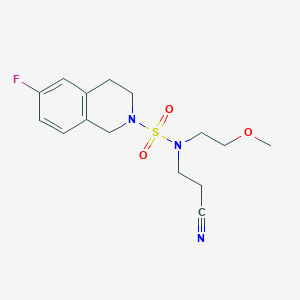![molecular formula C15H27N3O4S B6626391 N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[55]undecane-2-sulfonamide is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of Functional Groups: The cyanoethyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of alkyl halides and appropriate nucleophiles under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Industrial Applications: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-cyanoethyl)-N-(2-hydroxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
- N-(2-cyanoethyl)-N-(2-ethoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[55]undecane-2-sulfonamide may exhibit unique properties due to the presence of the methoxyethyl group, which could influence its solubility, reactivity, and biological activity
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-21-13-10-17(9-3-7-16)23(19,20)18-8-2-4-15(14-18)5-11-22-12-6-15/h2-6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBRQZDFRNZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCCC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)



